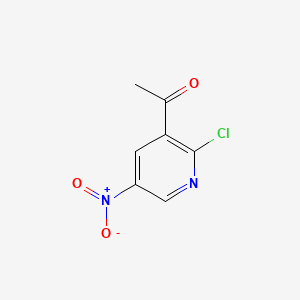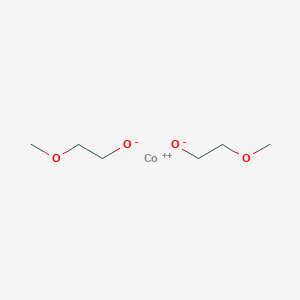
bis(N-Cbz)-2-deoxystreptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N-Cbz)-2-deoxystreptamine: is a compound that features two benzyl carbamate (Cbz) protecting groups attached to the 2-deoxystreptamine core. This compound is often used in organic synthesis, particularly in the field of medicinal chemistry, due to its ability to protect amino groups during various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(N-Cbz)-2-deoxystreptamine typically involves the protection of the amino groups of 2-deoxystreptamine with benzyl chloroformate (Cbz-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is often carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(N-Cbz)-2-deoxystreptamine undergoes various chemical reactions, including:
Hydrogenolysis: The Cbz protecting groups can be removed through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Acylation: The amino groups can be acylated using acid chlorides or anhydrides in the presence of a base.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino groups act as nucleophiles.
Common Reagents and Conditions:
Hydrogenolysis: Pd/C, hydrogen gas, methanol or ethanol as solvent.
Acylation: Acid chlorides or anhydrides, base such as pyridine or triethylamine.
Substitution: Nucleophiles such as alkyl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed:
Hydrogenolysis: 2-deoxystreptamine.
Acylation: N-acyl derivatives of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis(N-Cbz)-2-deoxystreptamine is used as an intermediate in the synthesis of various complex molecules, particularly in the field of peptide synthesis .
Biology: In biological research, it is used to study the interactions of aminoglycosides with ribosomal RNA, as 2-deoxystreptamine is a core component of many aminoglycoside antibiotics .
Medicine: The compound is used in the development of new antibiotics and other therapeutic agents due to its structural similarity to aminoglycosides .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of drug candidates and other bioactive molecules .
Mécanisme D'action
The mechanism of action of bis(N-Cbz)-2-deoxystreptamine primarily involves its role as a protecting group for amino functionalities. The Cbz groups protect the amino groups from unwanted reactions during multi-step synthesis. Upon deprotection, the free amino groups can participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
N-Boc-2-deoxystreptamine: Uses tert-butyl carbamate (Boc) as the protecting group.
N-Fmoc-2-deoxystreptamine: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group.
Uniqueness: Bis(N-Cbz)-2-deoxystreptamine is unique due to the stability of the Cbz protecting groups under a variety of reaction conditions. Unlike Boc groups, which are sensitive to acidic conditions, and Fmoc groups, which are sensitive to basic conditions, Cbz groups provide robust protection and can be selectively removed under mild hydrogenolysis conditions .
Propriétés
Numéro CAS |
6216-32-6 |
|---|---|
Formule moléculaire |
C22H26N2O7 |
Poids moléculaire |
430.45 |
Synonymes |
benzyl 4,5,6-trihydroxycyclohexane-1,3-diyldicarbamate; bis-Z-2-DOS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148600.png)
![3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148602.png)

![Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]-](/img/structure/B1148607.png)


